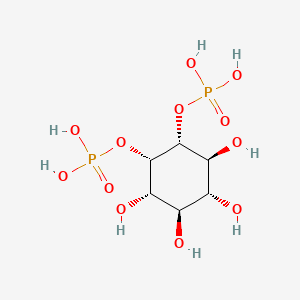
Inositol 1,2-bisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inositol 1,2-bisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H14O12P2 and its molecular weight is 340.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Signaling
Inositol 1,2-bisphosphate as a Secondary Messenger
Inositol phosphates, including this compound, are pivotal in intracellular signaling pathways. They act as secondary messengers that mediate various cellular responses to external stimuli. Specifically, this compound is involved in:
- Calcium Mobilization : It participates in the release of calcium ions from the endoplasmic reticulum, influencing muscle contraction and neurotransmitter release .
- Signal Transduction : this compound can modulate the activity of protein kinases and phosphatases, affecting pathways related to cell growth and differentiation .
Role in Metabolism
Impact on Energy Metabolism
Recent studies have highlighted the role of this compound in energy metabolism. It has been shown to:
- Enhance Insulin Sensitivity : By improving insulin signaling pathways, it aids in reducing insulin resistance, which is crucial for metabolic health .
- Influence Lipid Metabolism : Inositol phosphates can regulate lipid metabolism by affecting the breakdown of fats and promoting energy expenditure through mechanisms that involve adipocyte function .
Therapeutic Potential
Cancer Treatment
This compound has garnered attention for its potential applications in cancer therapy:
- Inhibition of Tumor Growth : Studies indicate that it can inhibit the proliferation of various cancer cell lines by modulating signaling pathways involved in cell survival and apoptosis .
- Anti-Angiogenic Properties : It has been found to reduce angiogenesis by inhibiting vascular endothelial growth factor production, making it a candidate for adjunctive cancer therapies .
Neurological Applications
Cognitive Health
The compound's influence extends to neurological health:
- Neuroprotective Effects : Inositol phosphates may play a role in protecting against neurodegenerative diseases by mitigating oxidative stress and enhancing neuronal signaling pathways .
- Potential in Alzheimer's Disease : Research suggests that this compound could be beneficial in managing symptoms associated with cognitive decline and Alzheimer's disease by improving insulin signaling and reducing inflammation .
Industrial Applications
Cosmetic Formulations
This compound is also being explored for its applications in cosmetic formulations:
- Skin Care Products : Its properties may enhance skin hydration and barrier function, making it a valuable ingredient in moisturizing creams and serums .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Biological Signaling | Calcium mobilization; signal transduction | Modulates cellular responses via secondary messengers |
| Metabolism | Enhances insulin sensitivity; regulates lipid metabolism | Reduces insulin resistance; promotes energy expenditure |
| Cancer Therapy | Inhibition of tumor growth; anti-angiogenic effects | Inhibits proliferation and angiogenesis |
| Neurological Health | Neuroprotection; potential Alzheimer’s treatment | Mitigates oxidative stress; enhances neuronal signaling |
| Industrial Use | Cosmetic formulations | Improves skin hydration and barrier function |
Propiedades
Número CAS |
23410-61-9 |
|---|---|
Fórmula molecular |
C6H14O12P2 |
Peso molecular |
340.12 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4R,5S,6S)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3+,4+,5-,6+/m1/s1 |
Clave InChI |
MCKAJXMRULSUKI-JIGFOQOZSA-N |
SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |
SMILES isomérico |
[C@H]1([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |
Sinónimos |
inositol 1,2-bisphosphate inositol 3,4-bisphosphate inositol 3,4-diphosphate myo-inositol 1,2-bisphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















